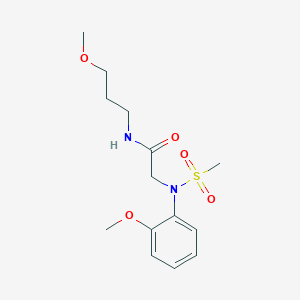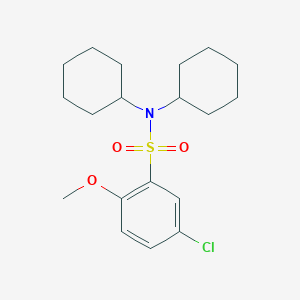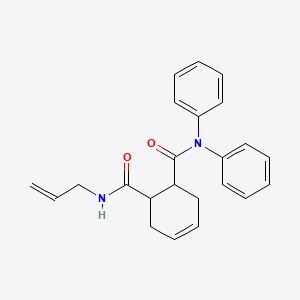
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNG is a glycine derivative that has been synthesized using various methods.
Mecanismo De Acción
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ionotropic receptors that are involved in synaptic transmission in the central nervous system. They are activated by the neurotransmitter glycine, which leads to the influx of chloride ions into the cell. N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide binds to the glycine receptor and prevents glycine from binding, thereby blocking the influx of chloride ions.
Biochemical and Physiological Effects:
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have effects on synaptic transmission in the central nervous system. It has been found to decrease the amplitude of inhibitory postsynaptic currents in neurons, indicating that it blocks the activity of glycine receptors. N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a specific and potent antagonist of glycine receptors. This makes it a useful tool for investigating the role of glycine receptors in synaptic transmission and pain perception. However, one limitation of using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is that it may have off-target effects on other receptors or ion channels. It is important to use appropriate controls and to interpret results carefully when using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in experiments.
Direcciones Futuras
There are several future directions for research involving N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the effects of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide on different types of neurons and synapses in the central nervous system. Another direction is to explore the potential therapeutic applications of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in pain management. Additionally, it may be useful to develop more specific glycine receptor antagonists that do not have off-target effects.
Métodos De Síntesis
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using different methods. One of the methods involves the reaction of N-(2-methoxyphenyl)-N-(3-methoxypropyl)chloroacetamide with glycine methyl ester in the presence of potassium carbonate. Another method involves the reaction of N-(2-methoxyphenyl)-N-(3-methoxypropyl)glycinamide with methanesulfonyl chloride in the presence of triethylamine. Both methods yield N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide as a white solid.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential applications in scientific research. It has been used as a glycine receptor antagonist in electrophysiological studies of the central nervous system. It has also been used as a tool for investigating the role of glycine receptors in synaptic transmission. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been used in studies of the effects of glycine receptor antagonists on pain perception.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-10-6-9-15-14(17)11-16(22(3,18)19)12-7-4-5-8-13(12)21-2/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKNLSOBSHGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)


![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
